molecular formula C11H13NO2 B7973652 N-Cyclopropyl-3-hydroxy-2-methylbenzamide

N-Cyclopropyl-3-hydroxy-2-methylbenzamide

Cat. No.: B7973652
M. Wt: 191.23 g/mol
InChI Key: HMXPZLIKANYXOI-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-hydroxy-2-methylbenzamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzamide, featuring a cyclopropyl group attached to the nitrogen atom, a hydroxyl group at the third position, and a methyl group at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-hydroxy-2-methylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxy-2-methylbenzoic acid with cyclopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a cyclopropanation reaction, where a suitable cyclopropylating agent is used.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-hydroxy-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-oxo-2-methylbenzamide.

    Reduction: Formation of N-cyclopropyl-3-hydroxy-2-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Cyclopropyl-3-hydroxy-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-hydroxy-2-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or modulating the activity of enzymes or receptors. The cyclopropyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: Lacks the cyclopropyl and hydroxyl groups, making it less versatile in chemical reactions.

    N-Cyclopropylbenzamide: Lacks the hydroxyl group, which reduces its potential for hydrogen bonding.

    3-Hydroxy-2-methylbenzamide: Lacks the cyclopropyl group, affecting its binding properties and reactivity.

Uniqueness

N-Cyclopropyl-3-hydroxy-2-methylbenzamide is unique due to the presence of both the cyclopropyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cyclopropyl-3-hydroxy-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-9(3-2-4-10(7)13)11(14)12-8-5-6-8/h2-4,8,13H,5-6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXPZLIKANYXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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